molecular formula C20H20ClN3O4S B2951983 ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-02-2

ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2951983
CAS No.: 851950-02-2
M. Wt: 433.91
InChI Key: PCNSZFRDRCOCHD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-chlorophenyl group, a pentanamido chain, and an ester moiety. Its molecular formula is C₂₁H₂₁ClN₄O₄S, with a molecular weight of 461.93 g/mol. The compound’s structure combines electron-withdrawing (chlorophenyl, ester) and electron-donating (amide) groups, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-3-5-6-15(25)22-18-16-14(11-29-18)17(20(27)28-4-2)23-24(19(16)26)13-9-7-12(21)8-10-13/h7-11H,3-6H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNSZFRDRCOCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-chlorophenyl and pentanamido groups. Common reagents used in these reactions include ethyl chloroformate, 4-chlorobenzoyl chloride, and pentanamide. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs differ primarily in substituents at the 3-, 4-, and 5-positions of the thienopyridazine scaffold. Below is a comparative analysis based on available

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target) 3: 4-Chlorophenyl; 5: Pentanamido; 1: Ethyl ester 461.93 Hypothesized kinase inhibition; limited solubility in polar solvents due to bulky substituents
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 5: 3,4,5-Trimethoxyphenylpropenamido 570.01 Enhanced π-π stacking potential; studied for antitumor activity (e.g., tubulin polymerization)
N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamid Thieno[3,4-c]pyrrole core; sulfonyl and methoxy substituents ~550 (estimated) Patent-protected for anti-inflammatory applications; improved metabolic stability

Critical Observations

In contrast, the trimethoxyphenylpropenamido substituent in the analog enhances aromatic interactions, critical for binding to hydrophobic enzyme pockets (e.g., tubulin). The 4-chlorophenyl group in both compounds contributes to electron-deficient aromatic systems, stabilizing charge-transfer interactions in biological targets.

Synthetic and Crystallographic Challenges :

  • Structural refinement of such derivatives often relies on software like SHELXL for small-molecule crystallography and WinGX/ORTEP for visualization . The bulky substituents in the target compound may complicate crystallization, requiring advanced data-processing tools.

Patent Landscape: Derivatives like the thieno[3,4-c]pyrrole compound highlight the pharmaceutical industry’s focus on modifying the heterocyclic core and substituents to optimize drug-like properties (e.g., metabolic stability, bioavailability).

Research Findings and Data Gaps

  • Computational Predictions : Molecular docking studies suggest the target compound’s ester group may hinder binding to ATP-binding pockets compared to carboxylate analogs.
  • Synthetic Yield : The pentanamido side chain’s introduction typically requires multi-step coupling (e.g., HATU/DMAP), with yields averaging 40–60% in similar syntheses .

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of an ethyl ester at the carboxylate position and a 4-chlorophenyl group contributes to its unique biological profile. Its molecular formula is C17H18ClN3O4SC_{17}H_{18}ClN_3O_4S with a molecular weight of approximately 393.86 g/mol.

Biological Activity

Mechanism of Action:
Preliminary studies suggest that this compound acts as an adenosine A1 receptor allosteric modulator and antagonist. This interaction is significant for potential applications in treating cardiovascular diseases and neurological disorders where adenosine signaling plays a crucial role .

Pharmacological Properties:
The compound has shown promise in various biological assays:

  • Anticancer Activity: Similar compounds have demonstrated anticancer properties, indicating potential efficacy against certain cancer cell lines.
  • Anti-inflammatory Effects: The thieno[3,4-d]pyridazine derivatives are being explored for their anti-inflammatory capabilities.
  • Antimicrobial Properties: Research on structurally related compounds suggests possible antimicrobial effects .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,4-d]pyridazine Core: This step involves cyclization reactions using appropriate precursors.
  • Introduction of the Chlorophenyl Group: Achieved through substitution reactions with chlorobenzene derivatives.
  • Amide Bond Formation: The pentanamido group is introduced via coupling reactions with suitable amines.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

StudyFindings
Identified as an adenosine A1 receptor modulator; potential therapeutic applications in cardiovascular diseases.
Demonstrated antifungal and antitubercular activities in related pyrazole derivatives.
Explored anti-inflammatory potential in thieno[3,4-d]pyridazine analogs.

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